2-(2,4-Difluorophenyl)propan-1-amine
Overview
Description
“2-(2,4-Difluorophenyl)propan-1-amine” is a chemical compound with the molecular formula C9H11F2N . It has a molecular weight of 171.19 .
Molecular Structure Analysis
The molecular structure of “2-(2,4-Difluorophenyl)propan-1-amine” consists of a two-carbon chain (propane) with an amine group (-NH2) attached to the first carbon and a 2,4-difluorophenyl group attached to the second carbon . The presence of the difluorophenyl group suggests that this compound may exhibit aromatic properties .Physical And Chemical Properties Analysis
“2-(2,4-Difluorophenyl)propan-1-amine” is a liquid at room temperature .Scientific Research Applications
Nonlinear Optical Material
- Scientific Field: Material Science, specifically Nonlinear Optics .
- Application Summary: A new fluorinated chalcone, (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, which is structurally similar to 2-(2,4-Difluorophenyl)propan-1-amine, was synthesized and studied for its potential as a nonlinear optical material .
- Results/Outcomes: The synthesized fluorinated chalcone crystallized in a centrosymmetric space group P21/c, stabilized by C–H⋯O and C–H⋯F interactions and π⋯π contact. The third-order nonlinear susceptibility (χ(3)) value for the chalcone crystal was found to be 369.294 × 10−22 m2 V−2, which is higher than those obtained from similar types of molecules. This suggests that the chalcone crystal can be considered as a nonlinear optical material .
1-(2,4-difluorophenyl)propan-2-amine
This compound is structurally similar to “2-(2,4-Difluorophenyl)propan-1-amine”. It is available for purchase from various chemical suppliers, but specific applications are not listed .
2-(2,4-difluorophenyl)propan-2-amine hydrochloride
This is another related compound. It is also available for purchase from various chemical suppliers, but again, specific applications are not listed .
1-(2,4-Difluorophenyl)propan-1-amine
This compound has a similar structure to “2-(2,4-Difluorophenyl)propan-1-amine”. It is available for purchase from various chemical suppliers, but specific applications are not listed .
1-(2,4-difluorophenyl)propan-2-amine
This compound is structurally similar to “2-(2,4-Difluorophenyl)propan-1-amine”. It is available for purchase from various chemical suppliers, but specific applications are not listed .
2-(2,4-difluorophenyl)propan-2-amine hydrochloride
This is another related compound. It is also available for purchase from various chemical suppliers, but again, specific applications are not listed .
1-(2,4-Difluorophenyl)propan-1-amine
This compound has a similar structure to “2-(2,4-Difluorophenyl)propan-1-amine”. It is available for purchase from various chemical suppliers, but specific applications are not listed .
Safety And Hazards
While specific safety and hazard information for “2-(2,4-Difluorophenyl)propan-1-amine” is not available, it’s important to handle all chemical compounds with care and use appropriate personal protective equipment. Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .
properties
IUPAC Name |
2-(2,4-difluorophenyl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N/c1-6(5-12)8-3-2-7(10)4-9(8)11/h2-4,6H,5,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNSQWDKXKQAFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=C(C=C(C=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Difluorophenyl)propan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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